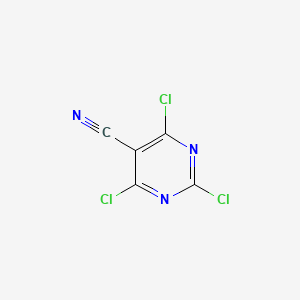

2,4,6-Trichloro-5-cyanopyrimidine

Description

2,4,6-Trichloro-5-cyanopyrimidine is a heterocyclic compound with the molecular formula C5Cl3N3. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its significant role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Propriétés

IUPAC Name |

2,4,6-trichloropyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl3N3/c6-3-2(1-9)4(7)11-5(8)10-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJCAZVXGKGAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290767 | |

| Record name | 2,4,6-Trichloro-5-cyanopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3029-64-9 | |

| Record name | 3029-64-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trichloro-5-cyanopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis from 2,4,6-Trichloropyrimidine-5-Carbaldehyde

One of the primary methods for synthesizing 2,4,6-trichloro-5-cyanopyrimidine involves the conversion of 2,4,6-trichloropyrimidine-5-carbaldehyde. The process consists of two main stages:

Formation of 2,4,6-Trichloropyrimidin-5-formonitrile :

- Reagents : Hydroxylamine hydrochloride and acetic acid in water.

- Conditions : Reaction at 60°C for 1 hour.

- Yield : Approximately 92%.

-

- Reagents : Thionyl chloride.

- Conditions : Reflux at room temperature for about 2.17 hours.

This method is efficient and yields a high purity product due to the controlled reaction conditions and the use of hydroxylamine as a nucleophile.

Alternative Synthesis Using Phosphorus Oxychloride

Another notable preparation method involves phosphorus oxychloride in conjunction with organic bases. The steps are as follows:

-

- Starting Material : 2,4,6-trihydroxy-5-methoxypyrimidine.

- Reagents : Phosphorus oxychloride and an organic base (e.g., triethylamine).

- Conditions : Mix at a weight ratio of 1:5-10:0.33-0.7 and react at temperatures between 25°C to 100°C for 2-5 hours.

-

- Cool the mixture and concentrate under reduced pressure to remove excess phosphorus oxychloride.

- Quench the reaction by adding water and extract the product using an organic solvent like ethyl acetate.

- Dry the product using anhydrous sodium sulfate.

The yield from this method can reach up to 96% with high purity levels (greater than 98%) depending on the specific conditions used.

Summary of Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Synthesis from Carbaldehyde | 2,4,6-Trichloropyrimidine-5-carbaldehyde | Hydroxylamine hydrochloride, Thionyl chloride | 60°C (1h), Reflux (2.17h) | ~92% | Not specified |

| Phosphorus Oxychloride Method | 2,4,6-Trihydroxy-5-methoxypyrimidine | Phosphorus oxychloride, Organic base (e.g., triethylamine) | 25-100°C (2-5h) | Up to 96% | >98% |

Discussion

The choice of synthesis method for this compound depends on various factors including desired yield, purity requirements, and available reagents. The method involving phosphorus oxychloride is particularly advantageous due to its high yield and simplicity in post-reaction processing.

The use of environmentally friendly reagents such as hydroxylamine hydrochloride in the carbaldehyde synthesis also highlights a trend towards greener chemistry in synthetic pathways.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4,6-Trichloro-5-cyanopyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction: The compound can be reduced to form different derivatives.

Oxidation: Oxidative reactions can modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Reduction: Reduced pyrimidine derivatives.

Oxidation: Oxidized pyrimidine derivatives.

Applications De Recherche Scientifique

2,4,6-Trichloro-5-cyanopyrimidine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2,4,6-Trichloro-5-cyanopyrimidine involves its interaction with specific molecular targets:

Molecular Targets: Enzymes such as PI3K and PTEN.

Pathways Involved: The compound inhibits the activity of these enzymes, affecting cellular signaling pathways involved in cell growth, proliferation, and survival.

Comparaison Avec Des Composés Similaires

2,4,6-Trichloropyrimidine: Lacks the cyano group but shares similar reactivity.

2,4,6-Trifluoro-5-cyanopyrimidine: Fluorinated analog with different electronic properties.

4,6-Dichloro-2-(methylthio)pyrimidine: Contains a methylthio group instead of a cyano group.

Uniqueness: 2,4,6-Trichloro-5-cyanopyrimidine is unique due to its combination of chlorine and cyano groups, which confer distinct reactivity and biological activity. Its ability to act as a versatile intermediate in various synthetic pathways makes it valuable in both research and industrial applications .

Activité Biologique

2,4,6-Trichloro-5-cyanopyrimidine is a chlorinated pyrimidine derivative known for its diverse biological activities. This compound has garnered attention in various fields, including agriculture and pharmaceuticals, due to its potential as a herbicide, fungicide, and therapeutic agent. The presence of chlorine and cyano groups in its structure significantly influences its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is CClN and has a molecular weight of approximately 202.43 g/mol. The structural features include:

- Three chlorine atoms at positions 2, 4, and 6.

- A cyano group at position 5.

These features contribute to its unique chemical reactivity and biological efficacy.

Herbicidal and Fungicidal Properties

This compound exhibits significant herbicidal and fungicidal activities. It acts by inhibiting specific enzymes involved in the metabolic pathways of target organisms. Studies have shown that similar compounds can disrupt nucleotide synthesis in plants and fungi, leading to reduced growth and viability.

Table 1: Herbicidal Activity Comparison

| Compound | Target Organism | Activity Level |

|---|---|---|

| This compound | Various weeds | High |

| Glyphosate | Various weeds | Moderate |

| Atrazine | Grasses | High |

Antibacterial Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, possess antibacterial properties. These compounds have been tested against various bacterial strains using methods such as the agar diffusion technique.

Table 2: Antibacterial Activity Results

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| E. faecalis | 12 |

Cytotoxicity and Anticancer Potential

There is emerging evidence suggesting that pyrimidine derivatives may exhibit cytotoxic effects against cancer cell lines. Preliminary studies indicate that this compound could inhibit cancer cell proliferation through mechanisms involving apoptosis induction.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study assessing the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that:

- Concentration: At a concentration of 50 µM, significant inhibition of cell growth was observed.

- Mechanism: The compound induced apoptosis via the intrinsic pathway by upregulating pro-apoptotic factors.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with key biological molecules:

- Enzyme Inhibition: It has been shown to inhibit enzymes involved in nucleotide metabolism.

- Cell Membrane Disruption: The chlorinated structure may enhance membrane permeability in target organisms.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4,6-Trichloro-5-cyanopyrimidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of pyrimidine derivatives. For instance, substituting hydroxyl or amino groups with chlorine using reagents like POCl₃ or PCl₅ under reflux conditions (80–120°C) is common. Purity (>98%) can be achieved via recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor reaction progress with TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Variables : Temperature control is critical to avoid over-chlorination. Excess chlorinating agents may lead to byproducts such as 4,6-dichloro derivatives.

Q. How should researchers safely handle and store this compound to minimize hazards?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact due to potential toxicity (acute irritation reported in structurally similar pyrimidines) .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis, which generates toxic HCN gas under acidic conditions .

- Waste Disposal : Neutralize with 10% NaOH solution before transferring to halogenated waste containers. Partner with certified waste management services for incineration .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Expect aromatic proton absence (due to electron-withdrawing groups) and a cyano carbon signal at ~115 ppm. Chlorine substituents cause deshielding in adjacent carbons .

- IR Spectroscopy : Confirm C≡N stretch at ~2230 cm⁻¹ and C-Cl stretches at 600–800 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 213 (M⁺) with fragments at m/z 178 (loss of Cl) and 143 (loss of CN) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with nucleophiles?

- Methodological Answer : Discrepancies in substitution patterns (e.g., preferential attack at C-2 vs. C-4) arise from solvent polarity and steric effects. For example:

- In polar aprotic solvents (DMF, DMSO), C-2 reactivity dominates due to enhanced stabilization of transition states.

- Bulky nucleophiles (e.g., tert-butoxide) favor C-4 substitution. Validate via kinetic studies (UV-Vis monitoring at 270 nm) and DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces .

Q. What strategies mitigate side reactions during cross-coupling of this compound in palladium-catalyzed systems?

- Methodological Answer : Common side reactions include dechlorination and cyano group reduction. Mitigation approaches:

- Use Pd(PPh₃)₄ with low-coordinating ligands to suppress premature dehalogenation.

- Add stoichiometric CuI to stabilize intermediates in Suzuki-Miyaura couplings.

- Monitor reaction progress via LC-MS for early detection of reduced byproducts (e.g., 5-aminopyrimidine derivatives) .

Q. How can computational modeling predict the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices to identify electrophilic centers. C-2 typically shows higher electrophilicity (f⁻ > 0.1) compared to C-4 .

- MD Simulations : Simulate solvent effects on transition states using GROMACS. Polar solvents stabilize charged intermediates, altering regioselectivity .

Data Contradiction Analysis

Q. Why do literature reports vary in the stability of this compound under ambient conditions?

- Methodological Answer : Stability discrepancies stem from trace moisture or light exposure during storage. Reproducibility requires:

- Rigorous drying of solvents (molecular sieves) and substrates (vacuum oven at 50°C).

- Use of amber vials to prevent photodegradation. Validate stability via accelerated aging studies (40°C/75% RH for 14 days) with HPLC monitoring .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.